1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide
Description
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a methylsulfanyl group, and a dimethylmethanesulfonamide group
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-12(2)16(13,14)8-15-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOYVKJXYLRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CSCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-chlorobenzyl chloride with sodium methanethiolate to form the corresponding thioether. This intermediate is then treated with dimethylsulfate to introduce the N,N-dimethylmethanesulfonamide group. The reaction conditions include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: Resulting from oxidation reactions.
Thiol and Thioether Derivatives: Resulting from reduction reactions.
Various Nucleophilic Substitution Products: Resulting from substitution reactions.
Scientific Research Applications
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide has found applications in various scientific research areas:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
Sulfapyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
